Cas no 85201-92-9 (1-benzyl hydrogen (2s-trans)-4-(tert-butoxy)-pyrrolidine-1,2-dicarboxylate, compound with dicyclohexylamine (1:1))

1-benzyl hydrogen (2s-trans)-4-(tert-butoxy)-pyrrolidine-1,2-dicarboxylate, compound with dicyclohexylamine (1:1) structure
85201-92-9 structure
Product name:1-benzyl hydrogen (2s-trans)-4-(tert-butoxy)-pyrrolidine-1,2-dicarboxylate, compound with dicyclohexylamine (1:1)
CAS No:85201-92-9
MF:C17H23NO5.C12H23N
MW:502.68594
CID:887227
PubChem ID:44150612

1-benzyl hydrogen (2s-trans)-4-(tert-butoxy)-pyrrolidine-1,2-dicarboxylate, compound with dicyclohexylamine (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl hydrogen (2s-trans)-4-(tert-butoxy)-pyrrolidine-1,2-dicarboxylate, compound with dicyclohexylamine (1:1)
    • N-cyclohexylcyclohexanamine,(2S,4R)-4-[(2-methylpropan-2-yl)oxy]-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
    • 85201-92-9
    • DTXSID30234396
    • NS00063491
    • EINECS 286-233-0
    • Inchi: InChI=1S/C17H23NO5.C12H23N/c1-17(2,3)23-13-9-14(15(19)20)18(10-13)16(21)22-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20);11-13H,1-10H2/t13-,14+;/m1./s1
    • InChI Key: XGEBASGHXOJNSC-DFQHDRSWSA-N
    • SMILES: CC(C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O.C1CCC(CC1)NC2CCCCC2

Computed Properties

  • Exact Mass: 502.34067257g/mol
  • Monoisotopic Mass: 502.34067257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 541
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.1Ų

1-benzyl hydrogen (2s-trans)-4-(tert-butoxy)-pyrrolidine-1,2-dicarboxylate, compound with dicyclohexylamine (1:1) Related Literature

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